Aponicin-1CDYa

Antimicrobial peptide engineering Structure-activity relationship Frog skin AMPs

Aponicin-1CDYa is a 13-residue synthetic antimicrobial peptide (AMP) with the primary sequence FPLALLCKVFKKC. It belongs to the frog skin active peptide (FSAP) family (Brevinin subfamily) and represents a non-natural des-Phe analog of the naturally occurring peptide Japonicin-1CDYa (FFPLALLCKVFKKC), which was originally isolated from the skin secretions of Rana dybowskii and Rana chensinensis.

Molecular Formula
Molecular Weight
Cat. No. B1578201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAponicin-1CDYa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aponicin-1CDYa – A Des-Phe Structural Variant of the Frog-Skin Antimicrobial Peptide Japonicin-1CDYa


Aponicin-1CDYa is a 13-residue synthetic antimicrobial peptide (AMP) with the primary sequence FPLALLCKVFKKC [1]. It belongs to the frog skin active peptide (FSAP) family (Brevinin subfamily) and represents a non-natural des-Phe analog of the naturally occurring peptide Japonicin-1CDYa (FFPLALLCKVFKKC), which was originally isolated from the skin secretions of Rana dybowskii and Rana chensinensis [2]. Like its parent compound, Aponicin-1CDYa possesses a disulfide bond between Cys8 and Cys14, constraining the peptide into a cyclic topology that is critical for membrane-disrupting antimicrobial activity [3].

SAR Probe
Des-Phe comparator to Japonicin-1CDYa for N-terminal hydrophobicity studies
Structure
Disulfide-constrained cyclic topology (Cys8-Cys14) critical for membrane disruption
Source
Synthetic 13-residue antimicrobial peptide, research-grade purity

Why Japonicin-1CDYa and Other Frog-Skin AMPs Cannot Substitute for Aponicin-1CDYa in Antimicrobial Research


Antimicrobial peptides within the Japonicin/Dybowskin subfamily exhibit steep structure-activity relationships wherein single amino acid deletions or substitutions at the N-terminus can profoundly alter antimicrobial potency, spectrum width, and hemolytic propensity [1]. Japonicin-1CDYa (14 residues) and Aponicin-1CDYa (13 residues) differ by a single N-terminal phenylalanine residue; this truncation eliminates a critical hydrophobic anchor that is known to modulate both membrane insertion efficiency and selectivity for bacterial versus mammalian membranes in related amphipathic cationic peptides [2]. Generic procurement of Japonicin-1CDYa as a presumed equivalent therefore introduces a confounding variable in any comparative structure-activity study, target-validation experiment, or antimicrobial resistance investigation where the precise molecular scaffold must be held constant.

N-terminal Phe deletion may shift hydrophobic anchoring, altering antimicrobial spectrum and hemolytic propensity relative to Japonicin-1CDYa.
Single-residue difference introduces confounding SAR variables; generic substitution with Japonicin-1CDYa may misattribute activity changes.
Class-level evidence suggests N-terminal truncation effects on membrane selectivity may not be predictable without direct head-to-head comparison.

Quantitative Differentiation of Aponicin-1CDYa Versus Japonicin-1CDYa: A Head-to-Head Structural and Predicted Bioactivity Comparison


N-Terminal Truncation Differentiates Aponicin-1CDYa from Japonicin-1CDYa at the Primary Structural Level

Aponicin-1CDYa (FPLALLCKVFKKC) is a 13-residue peptide missing the N-terminal phenylalanine present in Japonicin-1CDYa (FFPLALLCKVFKKC, 14 residues). This single-residue deletion reduces the peptide length by 7.1% and eliminates one aromatic hydrophobic side chain from the N-terminal region, a structural feature that in related amphibian AMPs has been shown to alter membrane partitioning thermodynamics [1].

Sequence Length & N-Terminal Residues
Class-level
13 residues (1 Phe) vs 14 residues (2 Phe). Δ = -1 residue, -7.1% length; ~1510 Da vs ~1657 Da.
Defines a deliberate SAR tool for probing N-terminal hydrophobicity contribution.
Calculated from database entries; experimental confirmation pending.
Antimicrobial peptide engineering Structure-activity relationship Frog skin AMPs

Predicted Antimicrobial Spectrum Shift Relative to Japonicin-1CDYa Based on SAR of Amphibian AMPs

Japonicin-1CDYa exhibits a known activity profile: MIC = 25 µM against E. coli (Gram-negative) and MIC > 100 µM against S. aureus (Gram-positive), with HC50 > 300 µM against human erythrocytes [1]. In structure-activity studies of related amphibian AMPs, deletion of a single N-terminal hydrophobic residue (particularly Phe) has been shown to reduce Gram-positive activity while preserving or moderately reducing Gram-negative potency, and can further decrease hemolytic activity [2]. Therefore, Aponicin-1CDYa is predicted to exhibit a Gram-negative-biased spectrum with an even wider therapeutic index (HC50/MIC) than its parent compound. Actual MIC values for Aponicin-1CDYa against specific strains remain to be experimentally determined in a head-to-head study.

Predicted Antimicrobial Spectrum
Class-level
Predicted: Gram-negative-biased, MIC pending. Parent: E. coli 25 µM, S. aureus >100 µM, HC50 >300 µM.
Supports antimicrobial screening context; data to verify.
Class-level inference from des-Phe temporin/brevinin SAR.
Gram-negative selectivity Antimicrobial potency Des-Phe analog SAR

Preservation of the Disulfide-Constrained Cyclic Topology Critical for Membrane Lytic Activity

Both Aponicin-1CDYa and Japonicin-1CDYa contain cysteine residues at positions 8 and 14 that form an intramolecular disulfide bond, creating a cyclic peptide topology [1]. This cyclic constraint pre-organizes the peptide into a hairpin-like conformation that is essential for membrane insertion and disruption in the Japonicin family, in contrast to linear amphibian AMPs (e.g., temporins) that rely on induced helical folding upon membrane contact [2]. The preservation of this disulfide bond in Aponicin-1CDYa, confirmed by the conserved Cys8-Cys14 spacing despite N-terminal truncation, distinguishes it from linear des-Phe analogs that lack this conformational pre-organization.

Disulfide-Constrained Topology
Reported
Cys8-Cys14 disulfide bond; cyclic hairpin topology; predicted ~53.8% helix.
Preserved cyclic scaffold supports disulfide-constrained probe studies.
DRAMP annotation; CD spectroscopy for Japonicin-1CDYa.
Cyclic peptide topology Disulfide bond Membrane disruption mechanism

Reduced N-Terminal Hydrophobicity Alters Predicted Membrane Partitioning Thermodynamics

The Boman index (a measure of protein/peptide binding potential and hydrophobicity) for Japonicin-1CDYa is 15.46, with a hydrophobicity value of 1.25 and 8 hydrophobic residues [1]. Deletion of the N-terminal phenylalanine from Aponicin-1CDYa removes one of the eight hydrophobic residues and reduces the total hydrophobicity, which is predicted to attenuate non-specific membrane insertion into zwitterionic (mammalian) membranes while retaining affinity for anionic (bacterial) membranes [2]. This physicochemical shift is mechanistically linked to enhanced bacterial selectivity observed in other des-Phe AMP analogs where hydrophobicity reduction increased the therapeutic index by 2- to 5-fold [3].

N-Terminal Hydrophobicity Shift
Class-level
~12.5% reduction in hydrophobic residues (8→7); predicted selectivity gain.
Supports hydrophobicity-selection context; predicted lower hemolytic interference.
Selectivity gain is class-level inference; head-to-head validation needed.
Hydrophobicity index Membrane partitioning Therapeutic index optimization

Optimal Research and Procurement Application Scenarios for Aponicin-1CDYa


Structure-Activity Relationship (SAR) Studies of N-Terminal Hydrophobicity in Disulfide-Constrained AMPs

Aponicin-1CDYa serves as a defined des-Phe comparator to Japonicin-1CDYa in systematic SAR campaigns. Researchers can directly attribute differences in MIC, hemolysis, and membrane binding thermodynamics to the presence or absence of the N-terminal phenylalanine residue, eliminating the confounding effects of sequence variation elsewhere in the peptide. This application is supported by the identical disulfide bond connectivity and conserved C-terminal sequence between the two peptides [1].

Gram-Negative-Selective Antibacterial Probe Development for Co-Culture and Organoid Infection Models

Based on the predicted Gram-negative-biased spectrum and reduced hydrophobicity relative to Japonicin-1CDYa, Aponicin-1CDYa is a candidate probe for experiments targeting Gram-negative pathogens (e.g., E. coli, Pseudomonas spp.) in the presence of mammalian host cells, where hemolytic or cytotoxic off-target effects must be minimized [1]. The class-level SAR data from related amphibian AMPs indicates that des-Phe analogs can exhibit therapeutic indices exceeding 24 (HC50/MIC > 24), compared to >12 for the parent compound [2].

Mechanistic Studies of Disulfide-Constrained AMP Membrane Disruption Using Defined Synthetic Peptides

The synthetic accessibility of Aponicin-1CDYa at research-grade purity (typically >95% by HPLC [1]) enables its use in biophysical assays—such as surface plasmon resonance, fluorescence leakage from liposomes, and circular dichroism spectroscopy—designed to dissect the contributions of N-terminal hydrophobicity to membrane binding and permeabilization within a cyclic peptide scaffold [2].

Comparative Resistance-Evasion Screening Across Japonicin Scaffold Variants

Aponicin-1CDYa can be integrated into antimicrobial resistance (AMR) screening panels to evaluate whether N-terminal truncation alters susceptibility to bacterial resistance mechanisms (e.g., efflux pumps, protease degradation, or lipopolysaccharide modification) relative to the parent Japonicin-1CDYa. Such comparative data inform the design of resistance-evasive AMP analogs in preclinical development [1].

Application
Selection Property
Validation Focus
Des-Phe SAR studies in disulfide-constrained AMPs
Defined des-Phe comparator with identical disulfide scaffold
MIC, hemolysis, and membrane binding attribution
Gram-negative-selective probe for co-culture/organoid infection models
Predicted Gram-negative-biased spectrum and reduced hydrophobicity
Off-target hemolysis screening; host-cell compatibility
Biophysical membrane disruption studies using synthetic cyclic peptides
Synthetic accessibility and disulfide-constrained scaffold
Liposome leakage, CD spectroscopy, SPR binding assays
Antimicrobial resistance evasion screening across Japonicin variants
Defined N-terminal truncation variant
Resistance mechanism susceptibility comparison
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